Lanthanum oxalate hydrate

Separation Chemistry Precursor Engineering Aqueous Dispersion Stability

Producing 5N-purity La₂O₃ with consistent sinterability demands a precursor that decomposes through defined intermediate phases, not a single-step burnout. Lanthanum oxalate hydrate uniquely meets this need via its staged decomposition pathway through La₂O(CO₃)₂ and La₂O₂CO₃ intermediates, enabling programmed calcination holds for crystallite size and surface area optimization. • Ksp ~10⁻²⁵ enables >99.9% precipitation efficiency from acidic rare earth leach solutions, outperforming hydroxide routes. • Particle morphology preserved through calcination; produces La₂O₃ nanorods with controlled aspect ratio and 13.4 m²/g surface area at 800°C. • Final oxide conversion at 800-900°C with intermediate carbonate phases enabling process reproducibility across optical glass and phosphor batches.

Molecular Formula C6H8La2O13
Molecular Weight 565.93 g/mol
Cat. No. B1513435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum oxalate hydrate
Molecular FormulaC6H8La2O13
Molecular Weight565.93 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[La].[La]
InChIInChI=1S/3C2H2O4.2La.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2
InChIKeyKGNUADSXSKEJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum Oxalate Hydrate Technical Baseline


Lanthanum oxalate hydrate, with the generalised formula La₂(C₂O₄)₃·xH₂O (x = 1, 2, 3, 7, or 10), is an inorganic lanthanide salt that crystallises as colourless, poorly water-soluble crystals [1]. The most commonly encountered and characterised form is the decahydrate (x = 10), which adopts a monoclinic crystal system [2]. This compound serves as a critical intermediate in the purification of lanthanum and as a well-defined precursor for the thermal preparation of high-purity lanthanum oxide (La₂O₃), a material essential in advanced ceramics, phosphors, and catalyst manufacturing [3]. Commercial availability typically includes purity grades of 99.9% (trace metals basis) and 99.99%, in powder form with particle sizes ranging from -100 to -325 mesh [4].

Staged calcination route via isolable intermediate carbonates for process control
Morphology-templating oxalate precursor for structured La₂O₃ synthesis
High-purity grades available for optical-grade and electronic ceramic La₂O₃
Ultra-low solubility enables quantitative La recovery from acidic solutions

Lanthanum Oxalate Hydrate vs. Light Rare Earth Oxalates


Procurement specialists and R&D teams often encounter the assumption that any soluble lanthanum salt (e.g., nitrate or chloride) can substitute for lanthanum oxalate hydrate in a synthetic workflow. This assumption is undermined by fundamental differences in physical properties and thermal reactivity. Lanthanum nitrate hexahydrate [1] exhibits extreme aqueous solubility (>1,500 g/L at 25 °C), whereas lanthanum oxalate hydrate possesses a solubility product (Ksp) on the order of 10⁻²⁵, meaning it is effectively insoluble under neutral aqueous conditions [2]. This six-order-of-magnitude difference in thermodynamic solubility directly governs the compound's suitability for controlled precipitation, solid-state precursor engineering, and stable dispersion in aqueous suspension. Furthermore, the thermal decomposition pathway of the oxalate proceeds through well-defined, crystalline intermediate carbonate phases that are absent in nitrate decomposition [3], leading to markedly different oxide product morphologies and surface areas. Direct one-to-one replacement without process re-validation will therefore produce an oxide product with distinct particle characteristics, potentially compromising downstream application performance.

! Cerium oxalate bypasses stable carbonate intermediates, altering staged calcination strategies
! Final oxide formation temperatures differ significantly across La, Ce, Pr, Nd oxalates
! Solubility product variation affects precipitation completeness in mixed rare-earth separations

Quantitative Differentiation Evidence


Carbonate Intermediate Stability: La vs. Ce Oxalate

The thermodynamic solubility product constant (Ksp) of lanthanum oxalate hydrate at 25 °C is 2.5 × 10⁻²⁵ [1], categorising it as an effectively insoluble solid in neutral aqueous media. In contrast, lanthanum(III) nitrate hexahydrate, a ubiquitous alternative lanthanum source, exhibits a water solubility of approximately 1,580 g/L at 25 °C [2]. This profound solubility gap—roughly six orders of magnitude when expressed as molar solubility—renders the oxalate the compound of choice whenever controlled stoichiometric precipitation, aqueous suspension of a solid precursor, or quantitative gravimetric separation of lanthanum from solution is required.

Carbonate intermediate stability
Head-to-head
La: La₂O(CO₃)₂ at ~425 °C, La₂O₂CO₃ at ~470 °C, La₂O₃ at ≥710 °C
Ce: no isolable carbonate intermediate, direct to CeO₂ by ~600 °C

Two isolable intermediate phases enable staged calcination; absent for cerium oxalate.

TG/DTA in air, 10 °C/min; XRD/IR confirmed phases.

Separation Chemistry Precursor Engineering Aqueous Dispersion Stability

Activation Energy: La vs. Ce Oxalate Decomposition

Thermogravimetric analysis (TGA) of La₂(C₂O₄)₃·10H₂O heated from room temperature to 900 °C in air records a total mass loss of 58.1 wt% [1]. This mass loss is distributed across five distinct, thermally resolved stages corresponding to stepwise dehydration (deca- → monohydrate), anhydrous oxalate decomposition, and sequential transformation through La₂O(CO₃)₂ and La₂O₂CO₃ intermediates before final conversion to La₂O₃ by 710 °C [2]. In contrast, lanthanum nitrate hexahydrate decomposes to La₂O₃ through a less discretised pathway, with significant nitrate retention and uncontrolled exotherms in the 350–550 °C range if heating rates are not precisely managed [3]. The well-defined gravimetric profile of the oxalate enables precise programmable calcination with minimal batch-to-batch variation in oxide yield and crystallinity.

Activation energy (Ea)
Cross-study comparable
La oxalate: 132.7 kJ/mol
Ce oxalate: 283.55 kJ/mol

Lower Ea suggests reduced calcination energy input for lanthanum oxalate.

Different atmospheres/methods; directionally indicative.

Thermogravimetric Analysis Precursor Calcination La₂O₃ Purity Control

Decomposition Temperature: Oxalate vs. Carbonate

When lanthanum oxalate decahydrate is calcined at 800 °C in air, the resulting La₂O₃ powder exhibits a specific surface area of 13.4 m²/g, as determined by non-isothermal gravimetric analysis with XRD-confirmed phase purity [1]. This moderately high surface area arises from the skeletal pseudomorphism whereby the oxide particles retain the external dimensions of the parent oxalate platelet crystals (10–30 µm) while developing internal porosity during gas evolution [2]. Although directly comparable surface area data for La₂O₃ derived from lanthanum nitrate under identical calcination conditions are scarce in the open literature, general synthetic experience indicates that nitrate-derived oxides tend to sinter more readily due to the higher decomposition exothermicity, yielding lower surface areas unless carefully templated [3].

Oxide formation temperature
Cross-study comparable
Oxalate → La₂O₃: 800–900 °C
Carbonate → La₂O₃: >500 °C

Carbonate route requires lower thermal budget; oxalate offers staged intermediate control.

Oxalate decomposition releases CO/CO₂; carbonate releases only CO₂.

Material Synthesis Catalyst Support Surface Engineering

Morphology Control: Oxalate vs. Nitrate and Hydroxide

Single-crystal X-ray diffraction establishes that La₂(C₂O₄)₃·10H₂O crystallises in the monoclinic space group P2₁/c (or P2₁/n), with unit cell parameters a = 10.26 Å, b = 26.5 Å, c = 10.0 Å, and β ≈ 90° [1]. Unlike zeolitic hydrates, the water molecules in this structure are held interstitially within the lattice and are not an integral part of the coordination framework [2]. Consequently, dehydration is irreversible: once the anhydrous state is achieved by heating at 220 °C for 3–4 hours, the material becomes amorphous and cannot be rehydrated without complete dissolution and recrystallisation [2]. This behaviour stands in contrast to reversible hydrate systems such as certain zeolites and metal-organic frameworks, and also differs from lanthanum chloride heptahydrate, which is deliquescent and must be stored under controlled atmosphere .

Morphology & surface area
Class-level inference
13.4 m²/g at 800 °C; nanorod morphology preserved from oxalate precursor

Oxalate precursor enables morphology-templated oxide with defined surface area.

Hydroxide/nitrate routes lack comparable morphology retention data.

Crystallography Hydrate Stability Procurement Storage Specifications

Lanthanum Oxalate Hydrate Application Scenarios


High-Purity La₂O₃ for Optical Glass and Phosphors

In hydrometallurgical processing of rare earth ores and recycling of end-of-life phosphors, lanthanum must be selectively precipitated from multi-element solutions. The exceptionally low Ksp of lanthanum oxalate hydrate (2.5 × 10⁻²⁵) [1] enables near-quantitative precipitation of La³⁺ as the oxalate while more soluble species remain in solution. This is the basis for industrial lanthanum purification workflows where oxalic acid is added to lanthanum nitrate leach solutions to precipitate La₂(C₂O₄)₃·xH₂O with >99.9% recovery efficiency. The well-defined decahydrate stoichiometry and crystalline morphology facilitate filtration, washing, and subsequent calcination to high-purity La₂O₃.

Morphology-Controlled La₂O₃ Nanostructures for Catalyst Supports

Lanthanum oxalate hydrate is the precursor of choice when a reproducible, moderate-surface-area La₂O₃ powder is required. The five-stage thermal decomposition profile with a gravimetric mass loss of 58.1% to 900 °C [2] allows precise programming of industrial calcination furnaces, yielding La₂O₃ with a surface area of 13.4 m²/g at 800 °C [3]. For perovskite synthesis (e.g., LaCoO₃, LaNiO₃), co-precipitated lanthanum–transition metal oxalates decompose at temperatures 100–250 °C lower than oxide or carbonate precursor mixtures, reducing energy costs and minimising grain growth [4]. This makes the oxalate route economically and technically superior for manufacturing fine-grained mixed-oxide catalyst powders.

Lanthanum Recovery via Oxalate Precipitation

Patents and peer-reviewed studies have explored non-toxic rare earth salts, including lanthanum oxalate, for binding dietary oxalate in the gastrointestinal tract to prevent kidney stone formation (urolithiasis) [5]. While lanthanum carbonate is clinically approved as a phosphate binder, the oxalate salt presents a different solubility and bioavailability profile that may offer advantages in dual phosphate–oxalate binding strategies. The inferior solubility of the oxalate (Ksp ≈ 10⁻²⁵ vs. ≈10⁻³⁴ for the carbonate [6]) implies slower dissolution in the GI tract, potentially providing a more sustained oxalate-binding effect. Research procurement of high-purity lanthanum oxalate hydrate is therefore relevant for developing next-generation combination therapies targeting both hyperphosphatemia and hyperoxaluria.

Porous Carbide Targets via Oxalate Decomposition

Unlike deliquescent lanthanum chloride heptahydrate, which must be handled under argon or dry nitrogen, lanthanum oxalate decahydrate is air-stable indefinitely [7]. Upon dehydration at 220 °C, it converts irreversibly to an amorphous anhydrous phase, a behaviour that can be exploited in solid-state metathesis reactions where controlled water release is required at a specific thermal processing step. This storage and handling stability reduces facility costs associated with glovebox procurement and inert-gas purging, providing a tangible operational advantage for laboratories and pilot plants synthesising moisture-sensitive lanthanum-containing materials.

Application
Selection Property
Validation Focus
Optical glass / phosphor La₂O₃
High-purity oxalate precursor availability
Staged calcination and intermediate carbonate phase control
Morphology-controlled La₂O₃ nanostructures
Morphology-templating oxalate synthesis
Surface area and morphology retention after calcination
Rare earth hydrometallurgical recovery
Ultra-low solubility oxalate precipitation
Near-quantitative precipitation efficiency from acidic leach solutions
Porous LaC₂ target fabrication
Multi-step gas evolution pore former
CO/CO₂ release profile for interconnected porosity tuning
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